

Application Notes and Protocols for FC131 TFA in Chemotaxis Assays

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Compound of Interest

Compound Name: **FC131 TFA**

Cat. No.: **B8087381**

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Introduction

FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).^{[1][2]} The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1 α , also known as CXCL12), is a critical signaling axis involved in numerous physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV-1 entry.^{[1][2]} By competitively inhibiting the binding of CXCL12 to CXCR4, FC131 effectively blocks downstream signaling pathways, thereby preventing directional cell migration, a process known as chemotaxis.^{[1][3]} The trifluoroacetate (TFA) salt of FC131 is a common formulation resulting from purification processes. These application notes provide detailed protocols for utilizing **FC131 TFA** to inhibit CXCR4-mediated chemotaxis *in vitro*.

Mechanism of Action: Inhibition of CXCL12/CXCR4-Mediated Chemotaxis

The CXCL12/CXCR4 signaling axis is a primary regulator of cell migration. The binding of the chemokine CXCL12 to the G-protein coupled receptor (GPCR) CXCR4 on the cell surface initiates a cascade of intracellular signaling events.^{[1][4]} This leads to the activation of several downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.^{[1][5]} These signaling cascades ultimately regulate the actin cytoskeleton, leading to

cell polarization and directed movement along a CXCL12 gradient.[\[1\]](#) FC131 acts as a competitive antagonist, binding to CXCR4 and sterically hindering the binding of CXCL12.[\[1\]](#) This blockade of the receptor abrogates the downstream signaling cascade, thereby inhibiting the chemotactic response of cells.[\[2\]](#)[\[3\]](#)

Data Presentation

Table 1: Inhibitory Potency of FC131

Assay Type	Cell Line	Ligand	IC50 of FC131	Reference
Competitive Binding Assay	Jurkat	[¹²⁵ I]-SDF-1	4.5 nM	[6]
Competitive Binding Assay	Jurkat	[¹²⁵ I]-FC131	10.7 nM	[7]

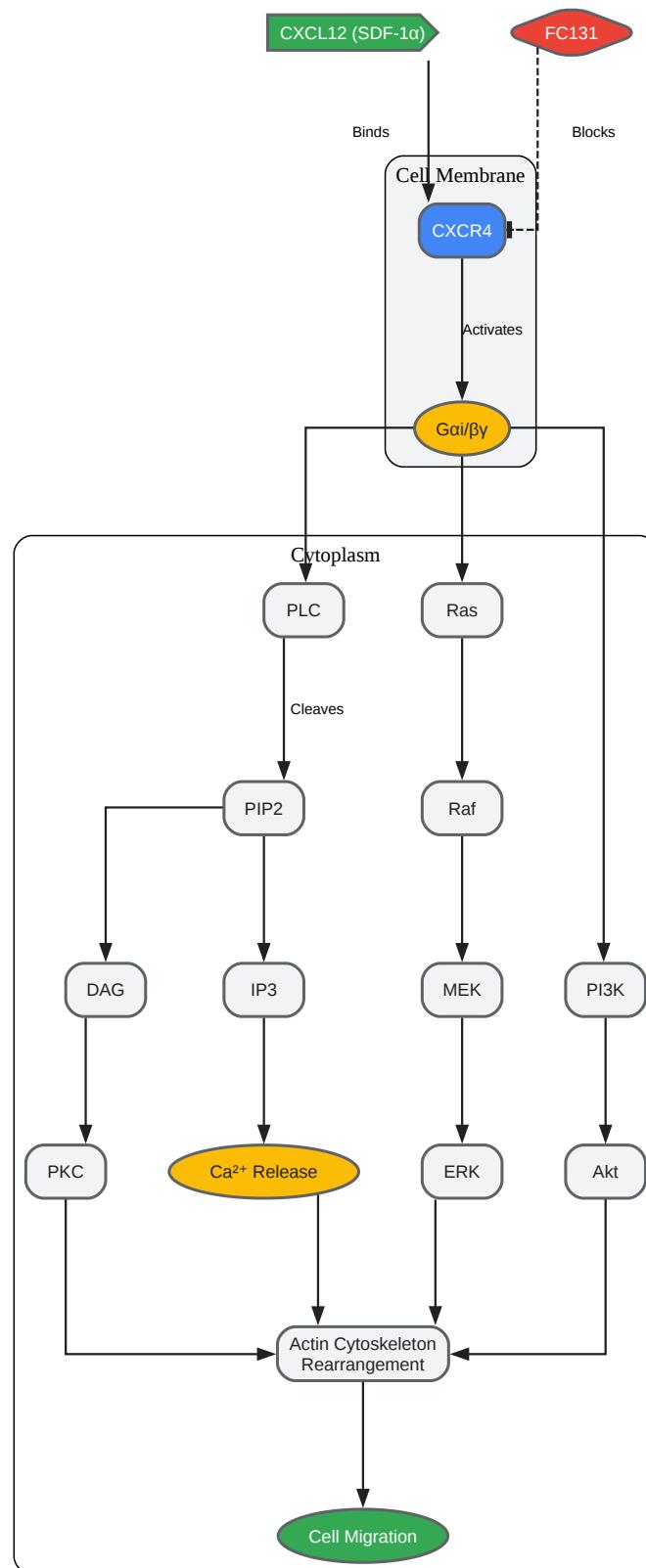
Note: IC50 values can vary depending on the specific experimental conditions.

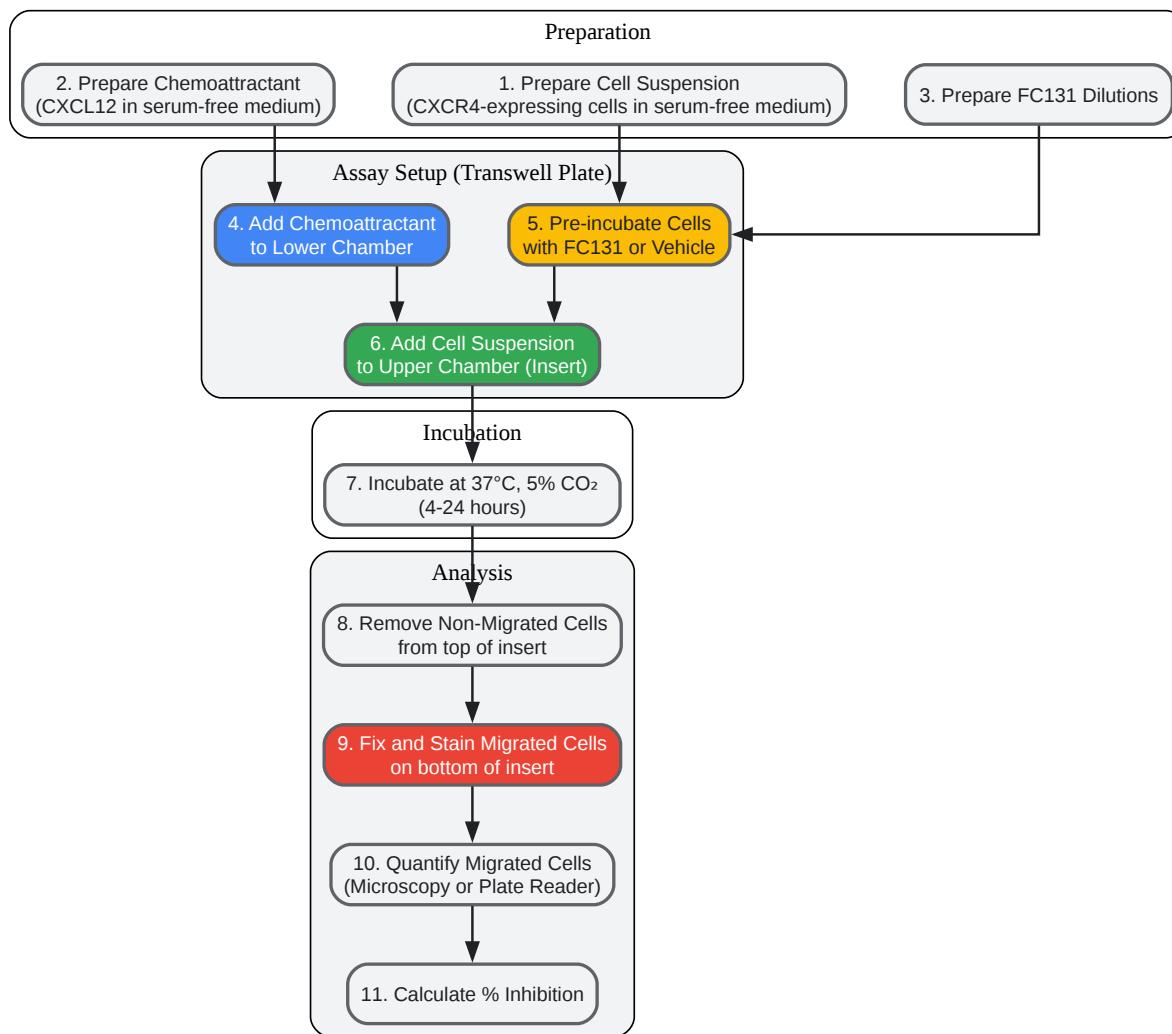
Table 2: Example of FC131 Inhibition of Chemotaxis

Cell Type	Chemoattractant (CXCL12)	FC131 Concentration	% Inhibition of Migration
Jurkat T-cells	100 ng/mL	1 nM	Data not available in search results
Jurkat T-cells	100 ng/mL	10 nM	Data not available in search results
Jurkat T-cells	100 ng/mL	100 nM	Data not available in search results
MDA-MB-231	50 ng/mL	1 nM	Data not available in search results
MDA-MB-231	50 ng/mL	10 nM	Data not available in search results
MDA-MB-231	50 ng/mL	100 nM	Data not available in search results

Note: The above table is a template. Specific quantitative data on the percentage of migration inhibition at various FC131 concentrations was not available in the search results. Researchers should perform dose-response experiments to determine these values.

Mandatory Visualizations



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